Benzene, 1,2,4-tris(2-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-tris(2-methylbutyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2-methylbutyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(2-methylbutyl)- typically involves the alkylation of benzene with 2-methylbutyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 2-methylbutyl halide as the electrophile .
Industrial Production Methods: Industrial production of Benzene, 1,2,4-tris(2-methylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2,4-tris(2-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated and sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,2,4-tris(2-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1,2,4-tris(2-methylbutyl)- involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
- Benzene, 1,2,4-tris-trimethylsilyl-
- Benzene, (2-methylbutyl)-
Comparison: Benzene, 1,2,4-tris(2-methylbutyl)- is unique due to the presence of three 2-methylbutyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
61064-06-0 |
---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,2,4-tris(2-methylbutyl)benzene |
InChI |
InChI=1S/C21H36/c1-7-16(4)12-19-10-11-20(13-17(5)8-2)21(15-19)14-18(6)9-3/h10-11,15-18H,7-9,12-14H2,1-6H3 |
InChI Key |
CMVHJAMPQJPDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC(=C(C=C1)CC(C)CC)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.